molecular formula C23H18ClN3O5 B5309242 (2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5309242
M. Wt: 451.9 g/mol
InChI Key: QBNORQDSPHUTMI-KGENOOAVSA-N
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Description

(2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a nitrophenyl group

Properties

IUPAC Name

2-chloro-N-[(E)-3-(4-methoxyanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5/c1-32-18-11-9-16(10-12-18)25-23(29)21(14-15-5-4-6-17(13-15)27(30)31)26-22(28)19-7-2-3-8-20(19)24/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNORQDSPHUTMI-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the individual phenyl groups. The chlorophenyl group can be synthesized through chlorination of aniline, while the methoxyphenyl group can be obtained by methoxylation of phenol. The nitrophenyl group is usually prepared via nitration of benzene.

The final compound is synthesized through a series of condensation reactions, where the formamido group is introduced via formylation, followed by the coupling of the chlorophenyl, methoxyphenyl, and nitrophenyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions typically yield oxides or ketones, while reduction reactions produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted phenylamides and nitrophenyl derivatives, such as:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets (2E)-2-[(2-Chlorophenyl)formamido]-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

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